![molecular formula C22H24N4O3S B3300799 2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904823-64-9](/img/structure/B3300799.png)
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide exerts its anti-tumor effects by selectively inhibiting BTK, which is a critical mediator of BCR signaling in B cells. By blocking BTK, this compound disrupts the survival and proliferation signals that are essential for the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects
In addition to its effects on B-cell malignancies, this compound has also been shown to have potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and lupus. This is because BTK is also involved in the signaling pathways that regulate the activation of immune cells, including B cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is that it may not be effective in all patients, as BTK mutations can confer resistance to BTK inhibitors.
Future Directions
For research on 2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide include the development of combination therapies that can enhance its anti-tumor activity, as well as the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to explore the potential applications of this compound in autoimmune diseases and other BTK-mediated disorders.
Scientific Research Applications
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
2,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-6-8-21(17(2)14-16)30(27,28)25-19-5-3-4-18(15-19)20-7-9-22(24-23-20)26-10-12-29-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHIFMFNZMPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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